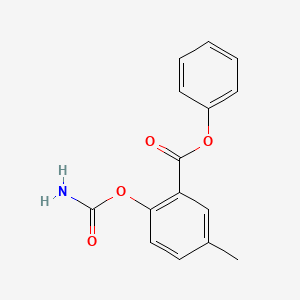
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenyl ester group through an aminocarbonyl-oxy bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester typically involves the esterification of benzoic acid derivatives with phenols. One common method is the Fischer esterification, where benzoic acid reacts with phenol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of acyl chlorides or anhydrides to react with phenols in the presence of a base, such as pyridine .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and phenol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and phenol.
Reduction: Benzyl alcohol and phenol.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Wirkmechanismus
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release benzoic acid and phenol, which can then interact with cellular components . Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl benzoate: Another ester of benzoic acid, used in similar applications.
Methyl benzoate: A simpler ester, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is unique due to its aminocarbonyl-oxy linkage, which imparts distinct chemical and biological properties compared to other benzoic acid esters .
Eigenschaften
CAS-Nummer |
122277-24-1 |
|---|---|
Molekularformel |
C15H13NO4 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
phenyl 2-carbamoyloxy-5-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-13(20-15(16)18)12(9-10)14(17)19-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18) |
InChI-Schlüssel |
UTPCTWMCEYVCFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)N)C(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















